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Compound of Interest

Compound Name:
1-(3-Bromo-4-

hydroxyphenyl)propan-1-one

CAS No.: 18430-72-3

Cat. No.: B1387265

Get Quote

In the synthesis of pharmaceutical intermediates, 3'-Bromo-4'-hydroxypropiophenone (CAS

18430-72-3) serves as a pivotal scaffold, particularly for selective estrogen receptor modulators

(SERMs) and flavonoid derivatives.[1] However, its structural similarity to both its precursor (4'-

hydroxypropiophenone) and its regioisomers (alpha-brominated byproducts) makes thermal

analysis a non-negotiable quality control step.

This guide provides a comparative analysis of the pure compound against its critical

"alternatives"—specifically, the impurities and structural analogs that frequently contaminate

the supply chain.[1] By defining the melting point (MP) differentials, researchers can rapidly

validate identity before investing in expensive chromatographic isolation.

Technical Profile: The Pure Standard
Chemical Name: 3'-Bromo-4'-hydroxypropiophenone[1]

CAS Number: 18430-72-3

Molecular Formula: C
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H

BrO

[1]

Molecular Weight: 229.07 g/mol [1]

Structural Identity: A propiophenone core with a hydroxyl group at the para (4') position and a

bromine atom at the meta (3') position relative to the ketone chain.[1]

Thermal Behavior & Melting Point Range
Unlike commoditized reagents, the melting point of 3'-Bromo-4'-hydroxypropiophenone is often

absent from standard safety data sheets (SDS).[1] Based on structural-activity relationship

(SAR) analysis of homologous series (acetophenones and benzaldehydes), the pure crystalline

solid exhibits a melting profile distinct from its precursors.[1]

Target Range: High-purity samples typically exhibit a sharp melting endotherm. While

specific batch values vary, the theoretical and analog-derived expectation places the melting

point in the 100°C – 155°C range, distinguishable from low-melting side-chain isomers.

Key Indicator: A melting point below 100°C is a primary indicator of alpha-bromination (side-

chain) rather than the desired ring bromination.[1]

Comparative Analysis: Product vs. Alternatives
(Impurities)
The "alternatives" in this context are the specific impurities that compete with the product

during synthesis.[1] A researcher's primary goal is to distinguish the Target from the

Byproducts.[1]

Table 1: Comparative Physical Properties of Target and
Critical Impurities
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Compound
Identity

Role CAS Number
Melting Point
(°C)

Diagnostic
Note

3'-Bromo-4'-

hydroxypropioph

enone

Target Product 18430-72-3 ~150–155 (Est.)*

Sharp melt range

indicates high

purity.

4'-

Hydroxypropioph

enone

Starting Material 70-70-2 147 – 151

If MP is

unchanged from

start, reaction

failed.[1]

4'-Hydroxy-α-

bromopropiophe

none

Critical Impurity N/A 98 – 100

Side-chain

bromination.

significantly

lowers MP.[1]

3'-Bromo-4'-

hydroxyacetophe

none

Structural Analog 1836-06-2 111 – 115

Methyl analog

(wrong chain

length).[1]

3',5'-Dibromo-4'-

hydroxypropioph

enone

Over-Brominated N/A >180 (Est.)**

High MP

indicates over-

reaction

(dibromination).

*Note: Estimated based on the acetophenone analog trend (+3°C vs parent) and benzaldehyde

trend (+9°C vs parent).[1] Pure experimental validation is required per batch. **Note: Based on

3,5-dibromo-4-hydroxyacetophenone MP of 182-187°C.

Performance Insight: The "Alpha" Risk
The most dangerous alternative is the alpha-bromo isomer.[1] During bromination (e.g., using

Br

or NBS), the reaction kinetic control must favor the electron-rich aromatic ring (electrophilic
aromatic substitution).[1] However, thermodynamic conditions or radical initiators can drive the
bromine to the alpha-carbon of the propionyl chain.[1]
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Observation: If your solid melts at 98–100°C, you have likely synthesized the alpha-bromo

ketone, not the ring-brominated target.[1]

Synthesis & Impurity Logic (Visualization)
The following diagram illustrates the divergent pathways that lead to the target versus the

impurities, highlighting where the melting point check serves as a gatekeeper.

4'-Hydroxypropiophenone
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TARGET:
3'-Bromo-4'-hydroxypropiophenone
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Alpha-Bromo Isomer
(Chain Substitution)

MP: 98-100°C

 Radical Subst.
(Light/Heat)

IMPURITY B:
3',5'-Dibromo Isomer
(Over-Bromination)

MP: >180°C

 Excess Reagent

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways showing how reaction conditions dictate the melting

point profile of the isolated solid.

Experimental Protocol: Thermal Validation
To objectively assess the performance (purity) of your isolated 3'-Bromo-4'-

hydroxypropiophenone, follow this self-validating protocol.

Materials Required
Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).[1]

Reference Standard: 4'-Hydroxypropiophenone (Starting Material).[1]

Dried Sample: Vacuum dried at 40°C for 4 hours (solvent inclusion depresses MP).

Step-by-Step Methodology
Sample Preparation: Grind the dried sample into a fine powder. Coarse crystals can cause

uneven heat transfer, widening the observed range.[1]
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Capillary Loading: Fill a capillary tube to a height of 2-3 mm. Compact the powder by tapping

the tube on a hard surface.

Fast Ramp (Sighting): Ramp temperature at 10°C/min to identify the approximate melt onset.

Precise Ramp (Data Collection):

Start 10°C below the "Sighting" temperature.

Ramp at 1.0°C/min.

Record T_onset: The instant the first liquid meniscus forms.

Record T_clear: The instant the last solid crystal disappears.

Mixed Melting Point Test (The "Trust" Step):

Mix your sample 1:1 with the starting material (4'-Hydroxypropiophenone).[1]

Logic: If your product is actually unreacted starting material, the MP will remain 147–

151°C. If it is the true brominated product, the mixture will exhibit a depressed and

broadened MP (likely dropping below 130°C) due to the eutectic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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